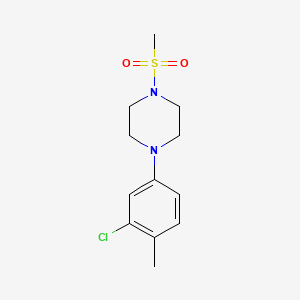
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine (CMMP) is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit significant bioactivity and has been investigated for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant and anxiolytic drugs. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on neurotransmitter systems such as serotonin and norepinephrine. In animal models, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior, suggesting an anxiolytic effect. It has also been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One advantage of using 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the serotonin system. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems such as dopamine and acetylcholine. Additionally, the limited availability of this compound may make it difficult to use in large-scale studies.
未来方向
There are a number of potential future directions for research involving 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of new drugs based on this compound for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
合成方法
The synthesis method for 1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine involves the reaction of 1-(3-chloro-4-methylphenyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group with the methylsulfonyl group, resulting in the formation of this compound as a white solid.
科学研究应用
1-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)piperazine has been investigated for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its potential as a serotonin receptor agonist, with research showing that it exhibits high affinity for the 5-HT1A receptor. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for the treatment of depression and anxiety disorders, with research showing that it exhibits anxiolytic and antidepressant effects in animal models. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs targeting the serotonin system.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-10-3-4-11(9-12(10)13)14-5-7-15(8-6-14)18(2,16)17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHWQXJRDBYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)
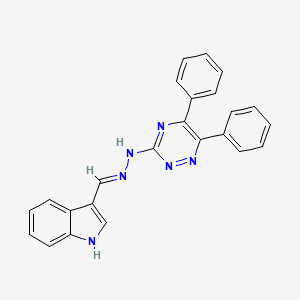
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)
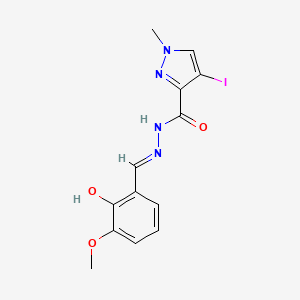
![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
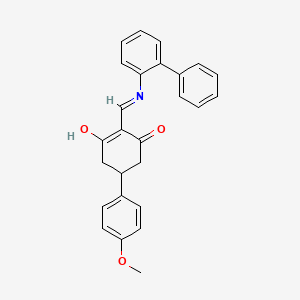
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
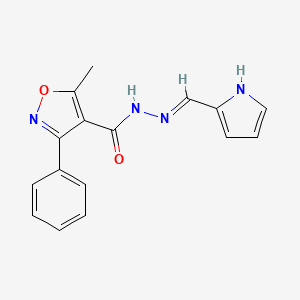
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)
